Voriconazole-d3 N-Oxide
Description
Historical Context and Development
The development of this compound emerged from the broader historical progression of azole antifungal agents and the subsequent need for sophisticated analytical tools to study their metabolism. The foundation for this compound traces back to the revolutionary development of azole derivatives in the pharmaceutical industry, which began with significant breakthroughs in the treatment of systemic fungal infections. Ketoconazole represented the first available compound for oral treatment of systemic fungal infections and was released in the early 1980s, marking a pivotal moment in antifungal therapy development. This initial breakthrough paved the way for subsequent generations of triazole compounds, including fluconazole and itraconazole, which displayed broader spectrums of antifungal activity and improved safety profiles compared to earlier amphotericin B and ketoconazole treatments.
The emergence of second-generation triazoles, including voriconazole, addressed critical limitations observed with first-generation compounds, particularly regarding spectrum of activity, resistance development, drug-drug interactions, and pharmacokinetic profiles. Voriconazole itself was patented in 1990 and received approval for medical use in the United States in 2002, establishing its position as a critical antifungal agent for treating invasive aspergillosis and other serious fungal infections. The subsequent development of voriconazole metabolite research revealed the significance of voriconazole N-oxide as the primary circulating metabolite, accounting for approximately 72% of radiolabeled metabolites found in human studies.
The specific development of deuterated reference standards, including this compound, emerged from the growing recognition that sophisticated analytical methods were essential for understanding the complex pharmacokinetics and metabolism of voriconazole. The compound represents a culmination of advances in isotope labeling technology and metabolite chemistry, designed specifically to address the analytical challenges associated with quantifying voriconazole metabolism products in biological matrices. Modern analytical chemistry demands for precise quantification of drug metabolites in small sample volumes, particularly in specialized applications such as microdialysis studies, drove the development of highly sensitive and specific internal standards like this compound.
Significance in Analytical Chemistry and Metabolite Research
This compound has established itself as a cornerstone compound in contemporary analytical chemistry applications, particularly in the realm of therapeutic drug monitoring and pharmacokinetic research. The compound serves as an internal standard for the quantification of voriconazole N-oxide through both gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry methodologies. This application represents a critical advancement in analytical precision, as internal standards enable compensation for matrix effects, extraction efficiency variations, and instrumental response fluctuations that can significantly impact quantitative accuracy in complex biological samples.
The significance of this compound extends beyond routine analytical applications to encompass cutting-edge research methodologies in metabolite studies. Recent developments in bioanalytical liquid chromatography-tandem mass spectrometry assays have demonstrated the compound's utility in simultaneous quantification protocols that require only minimal sample volumes. These methodologies have proven particularly valuable in vulnerable patient populations, such as infants, where sample volume limitations pose significant analytical challenges. The high sensitivity achievable with this compound as an internal standard enables quantification from samples as small as 5 microliters of microdialysate, representing a substantial advancement in analytical capability.
Furthermore, the compound has gained prominence in pharmacokinetic research applications that demand precise metabolite ratio calculations. The measurement of metabolic ratios using voriconazole N-oxide concentrations has emerged as a valuable tool for understanding individual patient drug metabolism capacity and predicting therapeutic outcomes. Studies have demonstrated that metabolic ratio values greater than 1.15 serve as predictors for subtherapeutic voriconazole concentrations, while values less than 0.48 predict supratherapeutic levels, establishing the analytical measurement of this metabolite as clinically relevant. The availability of this compound as a reference standard has been instrumental in developing and validating these predictive analytical methods.
The compound's importance in metabolite research extends to physiologically-based pharmacokinetic modeling frameworks, where precise quantification of metabolite concentrations enables the development of comprehensive models describing complex drug metabolism networks. These modeling approaches rely heavily on accurate analytical data generated using sophisticated internal standards like this compound to understand the intricate relationships between parent drug concentrations, metabolite formation, and metabolite-mediated enzyme inhibition effects.
Relationship to Voriconazole and Its Metabolic Pathway
This compound maintains a direct structural and metabolic relationship to voriconazole, representing the deuterated analog of the primary metabolite formed through the extensive hepatic metabolism of the parent antifungal compound. Voriconazole undergoes comprehensive metabolic transformation, with less than 2% of the original dose excreted in unchanged form, making metabolite quantification essential for understanding drug disposition. The main circulating metabolite, voriconazole N-oxide, forms through oxidation reactions mediated by specific cytochrome P450 enzyme isoforms, particularly CYP2C19 and CYP3A4.
The metabolic pathway leading to voriconazole N-oxide formation involves N-oxidation reactions catalyzed primarily by CYP2C19, which demonstrates apparent kinetic parameters including a Km value of 14 micrometers and a Vmax of 0.22 nanomoles per minute per nanomole of CYP2C19. CYP3A4 also contributes to N-oxidation with distinct kinetic characteristics, exhibiting a Km of 16 micrometers and Vmax of 0.05 nanomoles per minute per nanomole of CYP3A4. Additionally, CYP2C9 has been demonstrated to possess voriconazole N-oxidation activity using human liver microsomes, though recombinant enzyme studies indicate that CYP2C19 and CYP3A4 represent the primary contributors to this metabolic pathway.
The significance of this metabolic relationship extends beyond simple biotransformation, as emerging research indicates that voriconazole N-oxide, along with other metabolites, can inhibit the same cytochrome P450 enzymes responsible for voriconazole metabolism. This metabolite-mediated inhibition contributes to the complex pharmacokinetic variability observed with voriconazole therapy and represents a crucial factor in understanding drug disposition. Studies utilizing physiologically-based pharmacokinetic modeling have incorporated inhibition functions to describe the complex interaction network involving voriconazole autoinhibition and metabolite-mediated inhibition effects on individual cytochrome P450 enzymes.
The metabolic pathway demonstrates significant interindividual variability, particularly related to CYP2C19 genetic polymorphisms. Research has shown that voriconazole 4-hydroxylation to N-oxidation metabolic ratios differ substantially between individuals with different CYP2C19 genotypes, with wild-type CYP2C191/1 individuals showing lower ratios (0.07) compared to other genotypes (0.20-0.27). This genetic variability in metabolic capacity underscores the importance of metabolite monitoring and the critical role of analytical standards like this compound in characterizing individual metabolic phenotypes.
Nomenclature and Structural Identification Systems
This compound operates within a comprehensive nomenclature and structural identification framework that encompasses multiple chemical database systems and standardized naming conventions. The compound carries the Chemical Abstracts Service registry number 1217851-84-7, which serves as the primary unique identifier in chemical databases and regulatory documentation. This designation distinguishes the deuterated N-oxide metabolite from related compounds, including the non-deuterated voriconazole N-oxide (CAS: 618109-05-0) and the parent voriconazole compound.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designated as (2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol. This systematic name precisely describes the stereochemical configuration, deuterium substitution pattern, and functional group arrangements within the molecular structure. Alternative nomenclature systems employ variations of this systematic approach, including the designation (αR,βS)-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-d3-α-(1H-1,2,4-triazol-1-ylmethyl)-1-oxide-4-pyrimidineethanol.
The molecular formula C16H11D3F3N5O2 reflects the specific isotopic composition, indicating the replacement of three hydrogen atoms with deuterium isotopes while maintaining the overall carbon, nitrogen, oxygen, and fluorine atom framework. The molecular weight of 368.33 grams per mole accounts for the increased mass contributed by the deuterium substitutions compared to the non-deuterated analog. Structural representation systems employ various formats, including Simplified Molecular-Input Line-Entry System notation and International Chemical Identifier strings, which provide standardized methods for computer-readable molecular structure encoding.
Database integration spans multiple chemical information systems, including PubChem (CID 45040696), which maintains comprehensive structural, physical, and chemical property data. The compound appears in specialized pharmaceutical and analytical chemistry databases under various product codes, including GC91499 in research chemical catalogs and TRC-V760002 in stable isotope labeled compound collections. These diverse identification systems ensure accurate compound specification across different applications, from research and development to quality control and regulatory compliance frameworks.
The structural identification framework also encompasses spectroscopic and analytical characterization methods essential for compound verification. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while mass spectrometry techniques enable precise molecular weight determination and fragmentation pattern analysis. Collision cross section predictions for various ionization adducts have been calculated, including values of 180.0 Ų for [M+H]+ and 188.6 Ų for [M+Na]+ ions, facilitating ion mobility spectrometry applications. These comprehensive identification systems collectively ensure reliable compound authentication and enable seamless integration across different analytical platforms and research applications.
| Structural Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
| InChI | InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 | |
| InChI Key | KPLFPLUCFPRUHU-QLWAGJNOSA-N | |
| SMILES | [2H]C([2H])([2H])C@@HC@(C3=C(C=C(C=C3)F)F)O | |
| PubChem CID | 45040696 |
Properties
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFPLUCFPRUHU-QLWAGJNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Voriconazole-d3 N-Oxide involves the N-oxidation of Voriconazole. This process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in compliance with Good Manufacturing Practices (GMP) to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Voriconazole-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: Under specific conditions, the N-oxide group can be reduced back to the parent compound, Voriconazole.
Substitution: The triazole ring in this compound can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, zinc dust in acetic acid.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Voriconazole.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Voriconazole-d3 N-Oxide is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Voriconazole and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Voriconazole in biological systems.
Medicine: Utilized in therapeutic drug monitoring to optimize Voriconazole dosing regimens in patients.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Mechanism of Action
Voriconazole-d3 N-Oxide exerts its effects by inhibiting the enzyme cytochrome P450 14α-sterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to cell lysis and death. The deuterium atoms in this compound do not alter the compound’s mechanism of action but provide a stable isotope label for analytical purposes.
Comparison with Similar Compounds
Voriconazole (Parent Compound)
- Structure and Function : Voriconazole (C₁₆H₁₄F₃N₅O, MW 349.32 g/mol) is a triazole antifungal agent used to treat invasive fungal infections. Its mechanism involves inhibition of fungal cytochrome P450-mediated ergosterol synthesis .
- Key Differences :
- Deuteration : Voriconazole-d3 N-Oxide replaces three hydrogen atoms with deuterium, increasing its molecular weight by ~3 g/mol. This isotopic distinction allows MS-based differentiation from the parent drug .
- Pharmacological Role : Unlike Voriconazole, this compound lacks therapeutic activity and is exclusively used as an analytical tool .
Voriconazole N-Oxide (Non-Deuterated Metabolite)
- Metabolic Role : Voriconazole N-Oxide is a major oxidative metabolite formed via CYP450 enzymes, particularly CYP3A4 and CYP2C19 . Its structure includes an N-oxide group, altering polarity and pharmacokinetic properties compared to Voriconazole.
- Key Differences: Deuteration Impact: this compound serves as an internal standard for quantifying the non-deuterated metabolite in biological samples. The deuterium label minimizes ion suppression and matrix effects in MS analysis . Analytical Utility: While Voriconazole N-Oxide is measured to assess metabolic clearance, its deuterated counterpart ensures assay accuracy and reproducibility .
Other Deuterated Antifungal Standards
- Sorafenib-d3: Another deuterated compound used to quantify Sorafenib and its N-oxide metabolite. Like this compound, it aids in distinguishing parent drugs from metabolites in complex matrices .
- Omeprazole D3 : A proton pump inhibitor deuterated standard. Similar to this compound, it is used to validate analytical methods in pharmacokinetic studies .
Pharmacokinetic and Analytical Data
Table 1: Comparative Properties of this compound and Related Compounds
Note: Discrepancies exist in literature regarding Voriconazole N-Oxide’s molecular formula. lists it as C₆H₃Cl₂FN₂O (MW 209.00), likely an error. The correct formula is inferred from structural analogy to Voriconazole.
Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Compounds
| Compound | AUC (µg·h/mL) | Cₘₐₓ (µg/mL) | Half-life (h) |
|---|---|---|---|
| Sorafenib (ISR+PA group) | 54.1 | 2.41 | 25.3 |
| Sorafenib N-Oxide | 3.74 | 0.19 | 12.7 |
| Voriconazole-d3* | N/A | N/A | N/A |
Data for Sorafenib from ; this compound pharmacokinetic data remain understudied but inferred to mirror non-deuterated metabolite behavior with minor isotopic effects .
Biological Activity
Voriconazole-d3 N-Oxide (VNO) is a significant metabolite of voriconazole, a triazole antifungal drug primarily used to treat serious fungal infections. Understanding the biological activity of VNO is essential for optimizing therapeutic applications and assessing potential side effects. This article delves into the pharmacokinetics, photobiological effects, and clinical implications of VNO, supported by data tables and relevant research findings.
Pharmacokinetics of this compound
Voriconazole undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP3A4. The resulting metabolites include voriconazole N-oxide, which plays a crucial role in the drug's pharmacokinetic profile.
Key Findings on Metabolism
- Enzyme Contributions : Studies indicate that CYP2C19 is the most significant enzyme in the formation of VNO, contributing approximately 37.6% to its metabolism. In contrast, CYP2C9 and CYP3A4 contribute minimally (1.37% and 12.5%, respectively) .
- Metabolic Stability : Voriconazole N-oxide exhibits different metabolic stability compared to its parent compound. The clearance rates for VNO were observed to be significantly lower than those for voriconazole itself, indicating a prolonged presence in circulation .
Table 1: Metabolism Kinetics of Voriconazole and Its N-Oxide
| Enzyme | Contribution to Metabolism (%) | Clearance Rate (µL/min·mg) |
|---|---|---|
| CYP2C19 | 37.6 | 3.30 |
| CYP2C9 | 1.37 | 0.120 |
| CYP3A4 | 12.5 | 1.10 |
Photobiological Effects
Voriconazole and its N-oxide metabolite have been studied for their photobiological effects, particularly concerning UV radiation exposure.
Key Observations
- UV Absorption : Both voriconazole and VNO absorb UVB radiation but do not sensitively affect keratinocytes acutely following UVB exposure. However, VNO shows a significant UVA absorption band when exposed to sustained UVB light, suggesting it can form photoproducts that may contribute to phototoxicity .
- Reactive Oxygen Species (ROS) Generation : VNO has been shown to sensitize cells to UVA-induced oxidative stress, leading to increased levels of ROS and oxidative DNA damage . This mechanism may explain some adverse effects associated with voriconazole therapy.
Table 2: Photobiological Activity of Voriconazole and VNO
| Compound | UVB Sensitization | UVA Sensitization | ROS Generation |
|---|---|---|---|
| Voriconazole | No | Moderate | Yes |
| Voriconazole N-Oxide | No | High | Yes |
Clinical Implications
The clinical relevance of voriconazole N-oxide extends beyond its pharmacokinetics and photobiological effects; it also plays a crucial role in therapeutic drug monitoring (TDM).
Case Studies
-
Therapeutic Drug Monitoring : A study involving 61 patients treated with voriconazole demonstrated that measuring VNO levels can provide insight into individual metabolic capacities and help adjust dosing regimens effectively . The median plasma concentrations observed were:
- Voriconazole: 2.4 μg/ml
- Voriconazole N-Oxide: 2.1 μg/ml
- Metabolic Ratio (VRC/VNO): 1.0
- Phototoxicity Assessment : In another clinical observation, patients receiving voriconazole were monitored for signs of phototoxicity, correlating with elevated levels of VNO and its potential role in sensitizing patients to UV radiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
